molecular formula C8H11NO2S B448080 Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate CAS No. 4651-93-8

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B448080
CAS No.: 4651-93-8
M. Wt: 185.25g/mol
InChI Key: MZBOBUPJGXDOFT-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Properties

Nomenclature and Basic Identification

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate is systematically identified by its Chemical Abstracts Service (CAS) registry number 4651-93-8. The compound is known by several synonymous names including methyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate and 2-amino-4,5-dimethyl-3-thiophenecarboxylic acid methyl ester. According to IUPAC nomenclature standards, the compound's official name reflects its thiophene core structure with amino substitution at position 2, methyl groups at positions 4 and 5, and a carboxylic acid methyl ester functionality at position 3. The compound carries the MDL number MFCD00461707, facilitating its identification in chemical databases.

The molecular formula C₈H₁₁NO₂S defines the elemental composition, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This composition corresponds to a molecular weight of 185.24 g/mol, as confirmed by multiple analytical sources. The compound belongs to the broader class of thiophene derivatives, specifically categorized as an aminothiophene carboxylate ester, which influences its chemical behavior and potential applications in synthetic chemistry.

Physical and Chemical Constants

The physical properties of this compound have been extensively characterized through various analytical techniques. The compound exhibits a melting point range of 123-125°C, indicating good thermal stability under standard laboratory conditions. The predicted boiling point is 287.8±35.0°C, suggesting moderate volatility characteristics that facilitate handling and purification procedures. Density measurements reveal a value of 1.221 g/cm³ at standard temperature and pressure, with some sources reporting a range of 1±0.06 g/cm³.

Property Value Reference
Melting Point 123-125°C
Boiling Point 287.8±35.0°C
Density 1.221 g/cm³
Flash Point 127.9°C
Refractive Index 1.577

The flash point of 127.9°C indicates relatively safe handling characteristics under normal laboratory conditions. The refractive index value of 1.577 provides useful information for optical identification and purity assessment. Storage recommendations specify maintenance under inert gas atmosphere (nitrogen or argon) at temperatures between 2-8°C to prevent degradation.

Molecular Structure and Conformation

X-ray Crystallographic Analysis

Crystallographic studies of closely related compounds in the aminothiophene carboxylate series have provided valuable insights into the structural characteristics of this chemical family. Research on ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate revealed that the thiophene ring maintains planarity with a maximum deviation of 0.0042 Å. The mean planes of the thiophene ring and the ethoxycarbonyl group demonstrate near-coplanarity with a dihedral angle of only 0.68°, suggesting strong electronic conjugation between these structural elements.

Intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation. The crystal structure analysis identified an N-H⋯O hydrogen bond that generates an S(6) ring motif, contributing to the overall structural integrity. The methyl groups attached to the thiophene ring exhibit disorder over two orientations with site-occupancy ratios of 0.77:0.23 and 0.84:0.16, indicating dynamic behavior in the solid state. Crystal packing is further stabilized by intermolecular N-H⋯O hydrogen bonds that create infinite wave-like chains parallel to the b-axis direction.

Computational Structure Analysis

Computational studies have provided additional structural insights, particularly regarding molecular geometry optimization and electronic properties. The predicted pKa value of 0.55±0.10 suggests that the amino group exhibits relatively weak basicity due to electronic effects from the thiophene ring system. Molecular modeling calculations support the planarity of the core structure, with minimal deviation from coplanarity between the thiophene ring and the carboxylate ester functionality.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation for this compound. The ¹H NMR spectrum in DMSO-d₆ has been characterized for related thiophene derivatives, revealing characteristic chemical shifts for the various functional groups. The methyl ester group typically appears as a singlet around 3.8-4.0 ppm, while the aromatic methyl substituents on the thiophene ring appear as distinct singlets in the 2.0-2.5 ppm region.

The amino group protons generally exhibit broad signals due to rapid exchange with the solvent, appearing in the 5.0-7.0 ppm range depending on the solvent system and temperature. The absence of aromatic protons on the thiophene ring in this particular compound simplifies the spectral interpretation, as the ring positions are fully substituted with carbon-based substituents.

Infrared Spectral Features

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The amino group typically exhibits N-H stretching vibrations around 3320-3500 cm⁻¹, while the carbonyl group of the ester functionality shows a strong absorption near 1670-1700 cm⁻¹. The thiophene ring system contributes characteristic C=C and C-S stretching vibrations in the fingerprint region below 1600 cm⁻¹.

Mass Spectrometry Profile

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 185, corresponding to the calculated molecular weight. Common fragmentation patterns include loss of the methoxy group (m/z 154) and subsequent loss of carbon monoxide (m/z 126). The base peak often corresponds to the thiophene ring fragment after loss of the carboxylate functionality.

Electronic Properties

The electronic properties of this compound reflect the influence of the heteroaromatic thiophene system and the electron-donating amino group. The calculated logarithm of the partition coefficient (LogP) values range from 2.31 to 2.9, indicating moderate lipophilicity. This property suggests favorable membrane permeability characteristics for potential biological applications.

The polar surface area (PSA) has been calculated as both 52 Ų and 80.56 Ų, with the variation likely reflecting different computational methodologies. The compound contains twelve heavy atoms with two rotatable bonds, contributing to its conformational flexibility. The hydrogen bonding profile shows two hydrogen bond acceptors and one hydrogen bond donor, reflecting the ester oxygen atoms and the amino nitrogen respectively.

Molecular Descriptors and Chemical Identifiers

Simplified Molecular Input Line Entry System Notation

The SMILES notation for this compound is represented as NC(S1)=C(C(OC)=O)C(C)=C1C. This linear notation captures the essential connectivity information, showing the thiophene ring (S1), the amino group (N), the carboxylate ester (C(OC)=O), and the methyl substituents (C). The notation provides a compact representation suitable for database searches and computational applications.

International Chemical Identifier and Key

The International Chemical Identifier (InChI) provides a unique, machine-readable representation: InChI=1S/C8H11NO2S/c1-4-5(2)12-7(9)6(4)8(10)11-3/h9H2,1-3H3. This identifier encodes the molecular formula, connectivity, and stereochemistry information in a standardized format. The corresponding InChIKey, MZBOBUPJGXDOFT-UHFFFAOYSA-N, serves as a compressed hash of the InChI string, facilitating rapid database searches and compound identification.

Molecular Fingerprinting

Molecular fingerprinting techniques reveal that the compound contains a single ring system (the thiophene ring) with a carbon bond saturation value (Fsp³) of 0.375, indicating partial sp³ hybridization. The exact mass determination shows 185.05100 Da, providing high-precision molecular weight information for analytical applications. Predicted collision cross section (CCS) values for various ionization modes range from 133.1 to 183.2 Ų, depending on the specific adduct formation.

Properties

IUPAC Name

methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-4-5(2)12-7(9)6(4)8(10)11-3/h9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBOBUPJGXDOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356105
Record name methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4651-93-8
Record name methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
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Preparation Methods

Key Reaction Parameters

  • Catalyst Selection :

    • Sulfuric Acid : Acts as a Brønsted acid, protonating the carbonyl oxygen of the carboxylic acid to enhance electrophilicity. Typical loading ranges from 1–5 mol%.

    • Thionyl Chloride : Converts the carboxylic acid into an acyl chloride intermediate, which subsequently reacts with methanol to form the ester. This method avoids water formation, driving the reaction to completion.

  • Temperature and Time :

    • Reactions are conducted under reflux conditions (65–80°C for methanol).

    • Duration varies from 4–6 hours with H₂SO₄ and 2–3 hours with SOCl₂ due to the latter’s superior dehydrating capacity.

  • Workup and Purification :

    • The crude product is neutralized with a weak base (e.g., NaHCO₃), extracted using ethyl acetate, and purified via recrystallization from ethanol or methanol.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes efficiency, scalability, and cost-effectiveness. Continuous flow processes have emerged as superior to batch methods for large-scale production.

Comparative Analysis of Industrial Methods

ParameterBatch ProcessContinuous Flow Process
Reactor Type Stirred-Tank ReactorMicroreactor or Tubular Reactor
Catalyst H₂SO₄ or SOCl₂Heterogeneous Acid Catalysts
Residence Time 4–6 hours10–30 minutes
Yield 75–85%90–95%
Byproduct Management ComplexMinimal (in-line separation)

Continuous flow systems enhance heat and mass transfer, reducing side reactions and improving yields. Heterogeneous catalysts (e.g., Amberlyst-15) enable easy separation and reuse, aligning with green chemistry principles.

Mechanistic Insights and Reaction Optimization

Density functional theory (DFT) studies on analogous thiophene syntheses reveal critical transition states and energy barriers. For example, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles form via addition-elimination mechanisms , where the thiophene ring closure is rate-limiting. Although these studies focus on dihydrothiophenes, they provide a framework for understanding the esterification kinetics of this compound.

Computational Findings:

  • Transition State Energy : Ring-closure steps exhibit energy barriers of 25–30 kcal/mol , necessitating elevated temperatures.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing activation energy by 5–8 kcal/mol .

These insights guide laboratory optimization, suggesting that microwave-assisted synthesis could accelerate reaction times by enhancing thermal efficiency.

Analytical Characterization of Synthetic Products

Post-synthesis analysis ensures product integrity and purity. Key techniques include:

Spectroscopic Methods

  • Infrared Spectroscopy (IR) :

    • C=O Stretch : 1700–1720 cm⁻¹ (ester carbonyl).

    • N–H Stretch : 3300–3500 cm⁻¹ (primary amine).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) :

      • δ 3.8 ppm (s, 3H, OCH₃).

      • δ 2.2–2.4 ppm (s, 6H, CH₃ groups).

    • ¹³C NMR :

      • δ 165 ppm (C=O), 115–140 ppm (thiophene ring carbons).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 185.25 (C₈H₁₁NO₂S) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The sulfur atom in the thiophene ring can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

A systematic comparison of structurally related 2-aminothiophene derivatives is provided below:

Table 1: Key Structural and Physical Properties of Analogues
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications/Properties
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate 4651-93-8 C₈H₁₁NO₂S 185.24 2-NH₂, 4,5-CH₃, 3-COOCH₃ Thienopyrimidine synthesis
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate 4815-24-1 C₉H₁₃NO₂S 199.27 2-NH₂, 4,5-CH₃, 3-COOCH₂CH₃ Analgesic, antioxidant derivatives
Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate 350988-44-2 C₁₀H₁₅NO₂S 213.29 2-NH₂, 4,5-CH₃, 3-COOCH(CH₃)₂ Enhanced lipophilicity for CNS targeting
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - C₁₀H₁₃NO₂S 211.28 2-NH₂, 3-COOCH₃, fused cyclohexane Antibacterial agents

Pharmacological and Chemical Properties

Industrial and Commercial Relevance

  • Pricing: this compound is available at ~$0.1/kg (industrial grade, 99% purity) .
  • Availability : Ethyl and isopropyl analogues are costlier due to complex purification (e.g., isopropyl ester: $270/500 mg) .

Biological Activity

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a carboxylate ester. Its molecular formula is C₉H₁₁N₁O₂S, and it exhibits unique properties due to the presence of sulfur in the thiophene structure.

Biological Activity Overview

The compound has been studied for various biological activities, primarily focusing on:

  • Antimicrobial Activity : Exhibiting significant efficacy against several bacterial strains.
  • Anticancer Properties : Showing potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Demonstrating the ability to reduce inflammation markers.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialEscherichia coli, Pseudomonas aeruginosaMIC = 0.21 µM
AnticancerVarious cancer cell linesInhibition of cell proliferation
Anti-inflammatoryIn vitro assaysReduced inflammation markers

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Biological Targets : The amino group can form hydrogen bonds with various biological molecules, enhancing its binding affinity.
  • Redox Reactions : The sulfur atom in the thiophene ring participates in redox reactions, which may contribute to its antimicrobial and anticancer activities.
  • Hydrolysis of Ester Group : The ester group can undergo hydrolysis to release active metabolites that may have additional biological effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The compound demonstrated potent activity against E. coli and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 0.21 µM. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell growth, indicating its potential as an anticancer agent. The specific pathways affected include apoptosis induction and cell cycle arrest .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other thiophene derivatives known for their biological activities.

Table 2: Comparison with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundStrong (MIC = 0.21 µM)Significant inhibition
Ethyl 2-amino-4-methylthiophene-3-carboxylateModerateModerate
Thienopyrimidine derivativesVariableHigh

Q & A

What are the common synthetic routes for Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate and its derivatives?

Basic
The compound is synthesized via the Gewald reaction , a well-established method for 2-aminothiophene derivatives. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a closely related analog) is prepared by cyclocondensation of ketones, sulfur, and cyanoacetates, followed by recrystallization from ethanol . Derivatives are often synthesized through cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes in the presence of piperidine and acetic acid. Yields typically range from 72% to 94%, with purification via recrystallization or reverse-phase HPLC .

Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Basic
Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions and hydrogen bonding. For example, the methyl ester group typically resonates at δ ~3.8 ppm (¹H) and ~165 ppm (¹³C) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography : Resolves crystal packing interactions, such as N–H⋯O hydrogen bonds and C–H⋯π interactions .

How can researchers optimize Knoevenagel condensation reactions to improve yields?

Advanced
Optimization strategies include:

  • Catalyst selection : Piperidine with acetic acid enhances reaction rates and selectivity .
  • Solvent choice : Toluene minimizes side reactions compared to polar solvents .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation to avoid over-condensation.
  • Temperature control : Maintaining 80–100°C ensures efficient activation without decomposition .
    Contradictions in reported yields (e.g., 67% vs. 94%) may arise from substituent electronic effects on benzaldehyde reactivity .

How should researchers resolve spectral data contradictions during derivative synthesis?

Advanced
Approaches include:

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC for ambiguous peaks .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to confirm regiochemistry .
  • Crystallographic validation : Resolve tautomeric or stereochemical ambiguities via single-crystal X-ray diffraction .
    For example, unexpected downfield shifts in ¹H NMR may indicate intermolecular hydrogen bonding, requiring crystallography for confirmation .

What biological activities have been reported for derivatives of this compound?

Basic
Derivatives exhibit:

  • Antioxidant/anti-inflammatory activity : Ethyl 2-(2-cyano-3-phenylacrylamido) analogs show radical scavenging (IC₅₀ ~20 µM) and COX-2 inhibition .
  • Antibacterial effects : Tetrahydrobenzothiophene derivatives (e.g., compound 23) target bacterial membrane integrity via disruption of proton motive force .
  • Anticancer potential : Thienopyrimidine analogs inhibit tumor cell proliferation (e.g., IC₅₀ ~15 µM against MCF-7) through adenosine A1 receptor modulation .

What intermolecular interactions stabilize the crystal structure of this compound?

Advanced
X-ray studies reveal:

  • N–H⋯O hydrogen bonds : Link molecules into infinite chains along the b-axis .
  • C–H⋯π interactions : Between methyl groups and the thiophene ring centroid (distance ~3.4 Å) .
  • Van der Waals forces : Contribute to layered packing, critical for predicting solubility and melting points.

What safety protocols are recommended for handling this compound?

Methodological
Refer to SDS guidelines:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Storage : Keep at 2–8°C in airtight containers, away from oxidizers .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Advanced
Key SAR insights include:

  • Electron-withdrawing groups (e.g., cyano, nitro) enhance antioxidant activity by stabilizing radical intermediates .
  • Hydrophobic substituents (e.g., cyclohexylphenyl) improve antibacterial potency by increasing membrane penetration .
  • Steric effects : Bulky groups at the 4,5-dimethyl positions reduce metabolic degradation, prolonging half-life .
    Rational design combines docking studies (e.g., adenosine A1 receptor binding) with synthetic accessibility .

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